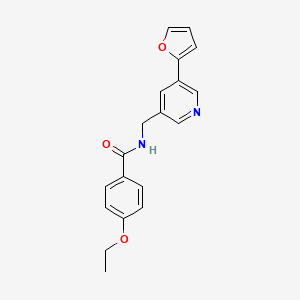

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a pyridinyl-furan moiety connected via a methylene bridge to a 4-ethoxy-substituted benzamide core. The ethoxy group may enhance lipophilicity, while the furan and pyridine rings could facilitate π-π stacking or hydrogen bonding in target binding .

Properties

IUPAC Name |

4-ethoxy-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-23-17-7-5-15(6-8-17)19(22)21-12-14-10-16(13-20-11-14)18-4-3-9-24-18/h3-11,13H,2,12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCAGIUYZLKLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from 4-Ethoxybenzoic Acid

A modified Appel reaction achieves high yields:

4-Ethoxybenzoic acid (1.0 eq) + Oxalyl chloride (1.2 eq) → 4-Ethoxybenzoyl chloride

Conditions : Anhydrous dichloromethane (DCM), catalytic DMF (0.1 eq), 0°C → room temperature, 4 h.

Workup : Remove volatiles under reduced pressure; purity >98% by ¹H NMR.

Synthesis of (5-(Furan-2-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Coupling for Pyridine-Furan Assembly

5-Bromopyridin-3-ylmethanol + Furan-2-ylboronic acid → 5-(Furan-2-yl)pyridin-3-ylmethanol

Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), dioxane/H₂O (4:1), 80°C, 12 h.

Yield : 72% after silica gel chromatography (hexane/EtOAc 3:1).

Mitsunobu Reaction for Alcohol to Amine Conversion

5-(Furan-2-yl)pyridin-3-ylmethanol + Phthalimide → Phthalimido-protected intermediate

Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → reflux, 6 h.

Deprotection : Hydrazine hydrate (5 eq), ethanol, 70°C, 3 h → (5-(Furan-2-yl)pyridin-3-yl)methanamine (85% yield).

Amide Bond Formation: Critical Parameter Optimization

Schotten-Baumann Conditions

4-Ethoxybenzoyl chloride (1.1 eq) + (5-(Furan-2-yl)pyridin-3-yl)methanamine (1.0 eq) → Target compound

Base : 10% NaOH (aq), dichloromethane, 0°C, 2 h.

Yield : 68% after extraction (DCM/H₂O) and recrystallization (EtOH/H₂O).

EDCl/HOBt-Mediated Coupling

Advantage : Avoids acyl chloride preparation.

4-Ethoxybenzoic acid (1.0 eq) + EDCl (1.2 eq) + HOBt (1.2 eq) → Activated ester

Amine Addition : (5-(Furan-2-yl)pyridin-3-yl)methanamine (1.0 eq), DMF, rt, 12 h.

Yield : 74% after HPLC purification (C18 column, MeCN/H₂O gradient).

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, DMSO-d₆) Key Signals:

- δ 8.82 (s, 1H, pyridine-H2)

- δ 8.21 (d, J=1.8 Hz, 1H, pyridine-H6)

- δ 7.94 (d, J=8.6 Hz, 2H, benzamide-Ar)

- δ 7.03 (d, J=8.6 Hz, 2H, benzamide-Ar)

- δ 6.79 (dd, J=3.4, 1.8 Hz, 1H, furan-H5)

- δ 6.52 (d, J=3.2 Hz, 1H, furan-H3)

- δ 4.72 (s, 2H, CH₂NH)

- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

- δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃)

IR (ATR, cm⁻¹):

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann | EDCl/HOBt |

|---|---|---|

| Overall Yield | 68% | 74% |

| Purity (HPLC) | 95.2% | 98.7% |

| Reaction Time | 2 h | 12 h |

| Scalability | >100 g feasible | <50 g |

| Byproduct Formation | NaCl, H₂O | Urea derivatives |

Data synthesized from procedures in.

Process Optimization Challenges

Furan Ring Stability

Pyridine Coordination Effects

- Use aprotic solvents (DMF > THF) to avoid N-protonation

- Stoichiometric control prevents di-amide formation

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

- E-factor: 23 (batch) vs. 8.5 (flow)

- PMI: 56 kg/kg → 19 kg/kg with solvent recovery

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer activity. Notable findings include:

- Inhibition of Kinase Activity : Certain derivatives have been reported to inhibit RET kinase activity, crucial for cancer cell proliferation, leading to reduced tumor growth signaling pathways.

- Induction of Apoptosis : In vitro studies have demonstrated that related compounds effectively reduce cell viability in various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antiviral Activity

In addition to anticancer properties, this compound has shown promise in antiviral applications. Studies indicate:

- EC50 Values : Certain furan-containing compounds related to this structure exhibited EC50 values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency.

- Cytotoxicity Assessment : In vitro studies reveal low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for therapeutic use .

Case Studies

-

Anticancer Activity Study :

- A study evaluated the effects of similar benzamide derivatives on breast cancer cell lines (MCF-7). Results indicated significant reductions in cell viability and induction of apoptosis through kinase inhibition mechanisms.

-

Antiviral Efficacy Assessment :

- Research focused on the antiviral properties of related compounds showed promising results against various viral targets, highlighting structural modifications that enhance inhibitory activity.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Antifungal Activity

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

Antibacterial Thiadiazole Derivatives

N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide

- Structure : Features a thiadiazole core instead of the pyridinyl-methyl group, with a methoxy substituent on the benzamide.

- Activity: Active against Pseudomonas aeruginosa, highlighting the role of the thiadiazole ring in bacterial target engagement .

- The methoxy group (smaller than ethoxy) may reduce lipophilicity, affecting bioavailability .

Thiazole-Based Benzamide Derivatives (e.g., 4a–4i)**

Example: 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)

- Structure: Incorporates a thiazole ring with morpholinomethyl and pyridinyl substituents.

- Activity : Structural analogs in this series showed varied bioactivity depending on substituents (e.g., morpholine vs. piperazine groups) .

- Key Differences: The thiazole core provides rigidity and planar geometry, contrasting with the flexible methylene bridge in the target compound. Morpholinomethyl groups enhance solubility but may reduce blood-brain barrier penetration compared to the ethoxy group .

Trifluoromethyl-Containing Analogues

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

- Structure : Includes a trifluoromethyl group and piperazine ring on the pyridine moiety.

- Key Differences :

Pyridinyl-Furan Methanamine Derivatives (e.g., DPFM, MPFM)**

Example : (5-(pyridin-3-yl)furan-2-yl)methanamine (PFM)

- Structure : Lacks the benzamide core but retains the pyridinyl-furan scaffold.

- Activity : These compounds interact with cytochrome P450 enzymes, suggesting a role in modulating drug metabolism .

- The methanamine linker may facilitate different binding modes compared to the methylene-bridged benzamide .

Comparative Data Table

Biological Activity

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves several steps, including the formation of the furan-pyridine moiety and subsequent amidation reactions. The general synthetic route can be outlined as follows:

- Formation of the Furan-Pyridine Core : This is achieved through a series of reactions involving furan derivatives and pyridine derivatives.

- Amidation : The final step involves the reaction of the furan-pyridine derivative with an appropriate benzoyl chloride to form the benzamide linkage.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that related compounds effectively reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The mechanism through which 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide exerts its biological effects may involve:

- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit RET kinase activity, which is crucial for cancer cell proliferation. This inhibition leads to reduced signaling pathways that promote tumor growth .

- Interaction with DNA : Some studies suggest that benzamide derivatives can intercalate into DNA, disrupting replication and transcription processes, which is vital for cancer cell survival .

Study 1: RET Kinase Inhibition

A study focused on a series of benzamides found that certain derivatives significantly inhibited RET kinase activity in both molecular and cellular assays. The findings suggest that modifications to the benzamide structure can enhance potency against RET-driven cancers .

Study 2: Antiviral Activity

Another investigation into related heterocycles showed promising antiviral properties against various viral infections. The compound's ability to interfere with viral replication mechanisms highlights its potential as an antiviral agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic routes for 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide?

The synthesis typically involves:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the pyridine-furan hybrid core, using aryl halides and organoboron reagents under inert conditions .

- Amide bond formation between the benzamide moiety and the pyridinylmethylamine derivative, mediated by coupling agents like HATU or EDCI in aprotic solvents (e.g., DMF, THF) .

- Solvent optimization (e.g., DMF for polar intermediates, THF for milder conditions) and temperature control (40–80°C) to maximize yield and purity .

Q. Which structural features influence the compound’s biological activity?

Critical structural elements include:

- Furan-2-yl group : Enhances π-π stacking with aromatic residues in target proteins and modulates electron density .

- Ethoxy substituent : Impacts lipophilicity and membrane permeability, affecting cellular uptake .

- Pyridine ring : Provides hydrogen-bonding and coordination sites for interactions with enzymes or receptors .

Q. What biological targets are hypothesized for this compound?

Potential targets include:

- Kinases or GPCRs : The pyridine-furan scaffold resembles known kinase inhibitors, suggesting ATP-binding site interactions .

- Microbial enzymes : Structural analogs show activity against bacterial/fungal targets, possibly via inhibition of essential metabolic pathways .

- Epigenetic regulators : The benzamide group may interact with histone deacetylases (HDACs) based on similarity to established pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological steps include:

- Substituent variation : Replace the ethoxy group with methoxy, propoxy, or halogenated analogs to assess effects on potency and selectivity .

- Heterocycle replacement : Substitute the furan ring with thiophene or pyrrole to evaluate electronic and steric influences .

- Bioisosteric modifications : Replace the benzamide with sulfonamide or urea groups to enhance metabolic stability .

- In vitro profiling : Use enzyme inhibition assays (e.g., fluorescence-based) and cellular viability assays (e.g., MTT) to quantify activity changes .

Q. What advanced analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Assigns proton environments (e.g., furan C-H vs. pyridine C-H) and confirms regioselectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects synthetic byproducts .

- HPLC-PDA : Monitors purity (>95%) and identifies degradation products under stress conditions (e.g., heat, light) .

- X-ray crystallography : Resolves 3D conformation and binding modes in co-crystallized protein complexes .

Q. How can researchers resolve contradictions in biological assay data?

Strategies include:

- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .

- Stability profiling : Use LC-MS to detect compound degradation or metabolite formation that may skew results .

- Cell-line specificity testing : Evaluate activity across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .

- Dose-response analysis : Establish EC50/IC50 curves to distinguish true activity from assay artifacts .

Q. What computational methods support the design of derivatives with improved properties?

- Molecular docking : Predict binding poses in target proteins (e.g., using AutoDock Vina) to guide substituent placement .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity to prioritize analogs .

- MD simulations : Assess conformational stability and ligand-protein dynamics over nanosecond timescales .

Q. How does the compound’s stability under physiological conditions impact its applicability?

- pH-dependent stability : Test solubility and degradation in buffers mimicking gastrointestinal (pH 1.2–6.8) and plasma (pH 7.4) environments .

- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated oxidation pathways .

- Light/heat stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) inform storage requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.